molecular formula C19H21N5O2S B3643914 2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide

2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B3643914
M. Wt: 383.5 g/mol
InChI Key: MKUKVBGQSYPOND-UHFFFAOYSA-N
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Description

2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound with the molecular formula C13H17N5OS It is characterized by the presence of a tetrazole ring, a methoxyphenyl group, and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring is often synthesized through a [2+3] cycloaddition reaction between a nitrile and an azide. This reaction is usually carried out in the presence of a catalyst such as zinc chloride or a strong Lewis acid.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the tetrazole intermediate.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the tetrazole intermediate with a thiol compound under basic conditions.

    Attachment of the Trimethylphenyl Group: The final step involves the acylation of the tetrazole-thiol intermediate with 2,4,6-trimethylphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, palladium on carbon (Pd/C) catalyst, ethanol as solvent.

    Substitution: Ammonia, thiols, dimethylformamide (DMF) as solvent.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the presence of the tetrazole ring, which is known for its bioactivity.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may modulate signaling pathways such as the MAP kinase pathway, leading to changes in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
  • 2-[1-(3-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
  • 2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its lipophilicity and bioavailability, making it a promising candidate for drug development.

Properties

IUPAC Name

2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-12-8-13(2)18(14(3)9-12)20-17(25)11-27-19-21-22-23-24(19)15-6-5-7-16(10-15)26-4/h5-10H,11H2,1-4H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUKVBGQSYPOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=NN2C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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